molecular formula C7H6F3NO2 B2649927 N-(2,2,2-trifluoroethyl)furan-2-carboxamide CAS No. 1206992-26-8

N-(2,2,2-trifluoroethyl)furan-2-carboxamide

Cat. No.: B2649927
CAS No.: 1206992-26-8
M. Wt: 193.125
InChI Key: RPDWETRJHACGGZ-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)furan-2-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2,2,2-trifluoroethylfuran-2-amine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)isatin ketimine
  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide
  • N-(2,2,2-trifluoroethyl)-N-alkyl amides

Uniqueness

N-(2,2,2-trifluoroethyl)furan-2-carboxamide stands out due to the combination of the furan ring and the trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial purposes.

Biological Activity

N-(2,2,2-trifluoroethyl)furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a furan ring and a trifluoroethyl group , which contribute to its lipophilicity and biological interactions. The trifluoroethyl moiety enhances membrane penetration and may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl group is known to improve the compound's pharmacokinetic properties, allowing it to modulate the activity of target proteins effectively.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-2-carboxamide exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
4aE. coli280 µg/mL
4bS. aureus265 µg/mL
4cB. cereus230 µg/mL

These results suggest that structural modifications can enhance the antimicrobial efficacy of furan derivatives .

Anti-Cancer Activity

This compound and its derivatives have also been evaluated for anti-cancer activity against various cell lines. A study reported the following cell viability percentages after treatment with different compounds:

Compound Cell Line Cell Viability (%)
4dHepG233.29
4aHuh-737.31
4bMCF-739.22

The presence of electron-donor substituents was found to correlate with increased anti-cancer activity .

Case Studies

  • In Vitro Studies : A series of furan-derivative compounds were tested for their cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The study demonstrated that modifications in the furan structure significantly influenced cytotoxicity levels.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in treating leishmaniasis. The compound exhibited low clearance rates and significant efficacy at doses of 50 mg/kg in murine models .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the introduction of various substituents on the furan ring can lead to enhanced biological activities. For instance:

  • Trifluoroethyl Substitution : Improves lipophilicity and membrane permeability.
  • Electron-donating Groups : Enhance anti-cancer properties by increasing interaction with cellular targets.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDWETRJHACGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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